(1-Bromopropyl)cyclopropane
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Overview
Description
(1-Bromopropyl)cyclopropane is an organobromine compound with the chemical formula C6H11Br. It is a member of the haloalkane family, characterized by the presence of a bromine atom attached to a cyclopropane ring. This compound is of interest due to its unique structural features and reactivity, making it a valuable subject in organic chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions: (1-Bromopropyl)cyclopropane can be synthesized through various methods. One common approach involves the reaction of cyclopropylcarbinol with phosphorus tribromide (PBr3) under controlled conditions. Another method includes the bromination of cyclopropylpropane using N-bromosuccinimide (NBS) in the presence of light or a radical initiator .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient bromine utilization .
Chemical Reactions Analysis
Types of Reactions: (1-Bromopropyl)cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Elimination Reactions: Under basic conditions, it can undergo elimination to form alkenes.
Isomerization: Heating this compound can lead to isomerization, producing compounds like 1-bromopropene and 3-bromopropene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium hydroxide (KOH) in ethanol.
Isomerization: Elevated temperatures, typically above 100°C.
Major Products:
Substitution: Formation of alcohols, amines, or other substituted cyclopropane derivatives.
Elimination: Formation of alkenes like propene.
Isomerization: Formation of 1-bromopropene and 3-bromopropene.
Scientific Research Applications
(1-Bromopropyl)cyclopropane has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: Its derivatives are studied for potential biological activity and as intermediates in the synthesis of bioactive compounds.
Medicine: Research explores its use in the development of pharmaceuticals, particularly in the synthesis of cyclopropane-containing drugs.
Mechanism of Action
The mechanism of action of (1-Bromopropyl)cyclopropane involves its reactivity as a haloalkane. The bromine atom can be displaced by nucleophiles, leading to the formation of various products. The cyclopropane ring imparts strain, making the compound more reactive and facilitating its participation in various chemical reactions .
Comparison with Similar Compounds
Bromocyclopropane (C3H5Br): Similar in structure but lacks the propyl group.
Chlorocyclopropane (C3H5Cl): Contains chlorine instead of bromine.
Fluorocyclopropane (C3H5F): Contains fluorine instead of bromine.
Iodocyclopropane (C3H5I): Contains iodine instead of bromine.
Uniqueness: The combination of these structural features makes it a versatile compound in synthetic chemistry .
Properties
CAS No. |
88106-28-9 |
---|---|
Molecular Formula |
C6H11Br |
Molecular Weight |
163.06 g/mol |
IUPAC Name |
1-bromopropylcyclopropane |
InChI |
InChI=1S/C6H11Br/c1-2-6(7)5-3-4-5/h5-6H,2-4H2,1H3 |
InChI Key |
HIZZGEIGDSVFBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1CC1)Br |
Origin of Product |
United States |
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